5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine dihydrochloride
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Overview
Description
5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine dihydrochloride is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropyl group and an ethyl group attached to a pyrazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine dihydrochloride typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from cyclopropyl hydrazine and ethyl acetoacetate, the cyclization reaction forms the pyrazole ring.
Substitution Reactions: Introduction of the amine group at the 3-position of the pyrazole ring through substitution reactions.
Purification: The final product is often purified using recrystallization or chromatographic techniques to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems.
Chemical Reactions Analysis
5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, using reagents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-Ethyl-1H-pyrazol-5-amine: Similar structure but lacks the cyclopropyl group.
5-Cyclopropyl-1H-pyrazol-3-amine: Similar structure but lacks the ethyl group.
3-Amino-5-cyclopropyl-1H-pyrazole: Similar structure but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclopropyl-1-ethylpyrazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-11-7(6-3-4-6)5-8(9)10-11;;/h5-6H,2-4H2,1H3,(H2,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBKCGICKTYYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C2CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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